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Compound of Interest

Compound Name: 3-Fluoro-2-methoxy-5-nitroaniline

CAS No.: 443-43-6

Cat. No.: B1450216

Get Quote

Mereletinib (also known as Osimertinib or AZD9291) represents a significant advancement in

targeted cancer therapy. As a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI), it is specifically designed to target both EGFR-sensitizing and

T790M resistance mutations in non-small cell lung cancer (NSCLC), while sparing the wild-type

form of the receptor.[1][2][3] The intricate molecular architecture of Mereletinib necessitates a

multi-step synthesis, where the selection and quality of key intermediates are paramount to

achieving high yield and purity in the final active pharmaceutical ingredient (API).[4][5]

This application note provides a detailed examination of 3-Fluoro-2-methoxy-5-nitroaniline, a

pivotal intermediate in several patented and optimized synthetic routes for Mereletinib.[4][6] We

will explore its physicochemical properties, its strategic importance, and provide a detailed,

field-proven protocol for its incorporation into the Mereletinib scaffold. This guide is intended for

researchers, chemists, and drug development professionals engaged in the synthesis of

advanced oncology therapeutics.
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3-Fluoro-2-methoxy-5-nitroaniline is a highly functionalized aromatic compound. Its structure

is strategically designed with reactive sites that are exploited in sequential reactions.[7] The

presence of the nitro group, fluoro group, and the aniline moiety allows for a series of selective

transformations, making it a versatile building block.[7][8]

Property Value Source

IUPAC Name
3-fluoro-5-methoxy-2-

nitroaniline
[9]

Molecular Formula C₇H₇FN₂O₃ [9][10]

Molecular Weight 186.14 g/mol [9][10]

Appearance
Pale yellow to orange-red

crystalline powder

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol, acetone, and THF.

[10][11]

Storage Temperature Refrigerator

Key Functional Groups
Aniline (-NH₂), Nitro (-NO₂),

Fluoro (-F), Methoxy (-OCH₃)
[7]

Strategic Importance in Mereletinib Synthesis
The specific arrangement of functional groups on the 3-Fluoro-2-methoxy-5-nitroaniline ring

is not coincidental; it is a masterful piece of chemical design that dictates its role in the

synthesis.

Aniline Group (-NH₂): This primary amine serves as the key nucleophile for the initial

coupling reaction with the substituted pyrimidine core of the drug, forming the first crucial C-

N bond.[4][12]

Fluoro Group (-F): The fluorine atom acts as a leaving group in a subsequent nucleophilic

aromatic substitution (SNAr) reaction. Its high electronegativity activates the ring for this
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substitution, allowing for the introduction of the critical N,N,N'-trimethylethane-1,2-diamine

side chain, which is essential for the drug's biological activity and pharmacokinetic profile.[4]

Nitro Group (-NO₂): This group is a synthetic placeholder. It is chemically inert during the

initial coupling reactions but is readily reduced to a primary amine in a later step. This newly

formed amine is then acylated with acryloyl chloride to create the covalent "warhead" of

Mereletinib, which irreversibly binds to the Cys797 residue in the ATP-binding site of the

mutant EGFR.[13][14]

Methoxy Group (-OCH₃): The methoxy group is an integral part of the final molecular

structure, contributing to the binding affinity and overall electronic properties of the molecule.

[15]

Overall Synthetic Workflow
The synthesis of Mereletinib from 3-Fluoro-2-methoxy-5-nitroaniline involves a convergent

approach, where the aniline intermediate is coupled with a pre-synthesized pyrimidine-indole

core. The subsequent steps build the remainder of the molecule in a logical sequence.
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Caption: High-level workflow for the synthesis of Mereletinib.
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Detailed Synthesis Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood by trained

personnel, using appropriate personal protective equipment (PPE), including safety glasses,

lab coats, and gloves.

Protocol 1: Synthesis of Intermediate N-(4-fluoro-2-
methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-
pyrimidinamine
This protocol describes the crucial SNAr condensation reaction between the pyrimidine-indole

core and our key aniline intermediate.

Rationale: This step assembles the two primary fragments of the final molecule. The reaction is

typically acid-catalyzed to activate the chloropyrimidine for nucleophilic attack by the aniline.

[12] A high-boiling point aprotic solvent like 1,4-dioxane is used to facilitate the required

reaction temperature.

Materials:

3-(2-Chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq)

3-Fluoro-2-methoxy-5-nitroaniline (1.0 eq)

Methanesulfonic acid (1.2 eq)

1,4-Dioxane (solvent)

N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

Procedure:

To a suitable reaction vessel, charge 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (10.26

mol), 3-fluoro-2-methoxy-5-nitroaniline (10.26 mol), and 1,4-dioxane (42.5 L).[12]

Add methanesulfonic acid (12.28 mol) to the mixture.[12]
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Heat the reaction mixture to 80°C and stir for approximately 5 hours. Monitor the reaction

progress by TLC or LC-MS.[12]

Upon completion, cool the mixture and add DIPEA (22.60 mol) to neutralize the acid and

precipitate the product.[12]

Filter the resulting solid and dry it under vacuum to yield the target compound, N-(4-fluoro-2-

methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine. An expected yield is

approximately 90%.[12]

Protocol 2: Introduction of the Side Chain and Final
Assembly
This multi-step, one-pot sequence transforms the coupled intermediate into the final API.

Rationale: The sequence begins with a second SNAr reaction, where the electron-deficient

fluoro-substituted ring is attacked by N,N,N'-trimethylethane-1,2-diamine.[12] The subsequent

nitro reduction is a classic transformation, often achieved with reducing agents like iron powder

in the presence of an acid source like ammonium chloride, or through catalytic hydrogenation.

[2][12] The final acylation is an amide bond formation that must be performed under controlled,

often cold, conditions to prevent polymerization of the acryloyl chloride.[2][13]

Materials:

Product from Protocol 1 (1.0 eq)

N,N,N'-trimethylethane-1,2-diamine (1.3 eq)

DIPEA (1.3 eq)

N,N-Dimethylacetamide (DMAc) (solvent)

Iron powder (5.0 eq)

Ammonium chloride (5.0 eq)

Ethanol/Water (solvent for reduction)
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Acryloyl chloride (1.1 eq)

Triethylamine (TEA) or DIPEA (base for acylation)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent for acylation)

Procedure:

Side Chain Addition: Dissolve the product from Protocol 1 (4.58 mol) in DMAc (12.6 L). Add

N,N,N'-trimethylethane-1,2-diamine (6.00 mol) and DIPEA (5.96 mol).[12] Heat the mixture to

80-100°C and stir for 5-6 hours.[2][12] After cooling, work up the reaction with an aqueous

NaOH solution and filter the solid product. The expected yield is typically >97%.[12]

Nitro Group Reduction: Suspend the nitro compound from the previous step (1.0 eq) in a

mixture of ethanol and water.[2] Add ammonium chloride (5.0 eq) followed by iron powder

(5.0 eq).[2] Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours, monitoring by TLC/LC-

MS.[13] Upon completion, cool the reaction, filter off the iron salts, and concentrate the

filtrate to obtain the crude aniline intermediate. This intermediate is often unstable and used

directly in the next step.[12][13]

Final Acylation: Dissolve the crude aniline intermediate (1.0 eq) in a dry aprotic solvent like

DCM or THF and cool the solution to 0°C in an ice bath.[13] Add a base such as TEA or

DIPEA (1.5 eq).[13] Slowly add acryloyl chloride (1.1 eq) dropwise, ensuring the temperature

remains at or below 0°C.[2]

After the addition is complete, allow the reaction to warm to room temperature and stir for 3

hours.[13]

Quench the reaction by adding water. Extract the product with DCM. Wash the organic layer

with saturated sodium bicarbonate solution and then brine.[13]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude Mereletinib can be purified by column chromatography or

recrystallization to obtain the final product as a solid.[13]

Reaction Mechanism Visualization

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://patents.google.com/patent/WO2022132046A1/en
https://pubs.acs.org/doi/10.1021/jm500973a
https://patents.google.com/patent/WO2022132046A1/en
https://patents.google.com/patent/WO2022132046A1/en
https://pubs.acs.org/doi/10.1021/jm500973a
https://pubs.acs.org/doi/10.1021/jm500973a
https://pdf.benchchem.com/1664/Application_Note_A_High_Yield_Synthesis_Protocol_for_Osimertinib_AZD9291.pdf
https://patents.google.com/patent/WO2022132046A1/en
https://pdf.benchchem.com/1664/Application_Note_A_High_Yield_Synthesis_Protocol_for_Osimertinib_AZD9291.pdf
https://pdf.benchchem.com/1664/Application_Note_A_High_Yield_Synthesis_Protocol_for_Osimertinib_AZD9291.pdf
https://pdf.benchchem.com/1664/Application_Note_A_High_Yield_Synthesis_Protocol_for_Osimertinib_AZD9291.pdf
https://pubs.acs.org/doi/10.1021/jm500973a
https://pdf.benchchem.com/1664/Application_Note_A_High_Yield_Synthesis_Protocol_for_Osimertinib_AZD9291.pdf
https://pdf.benchchem.com/1664/Application_Note_A_High_Yield_Synthesis_Protocol_for_Osimertinib_AZD9291.pdf
https://pdf.benchchem.com/1664/Application_Note_A_High_Yield_Synthesis_Protocol_for_Osimertinib_AZD9291.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450216?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The core of the assembly relies on sequential Nucleophilic Aromatic Substitution (SNAr)

reactions. The mechanism involves the attack of a nucleophile on the electron-deficient

aromatic ring, forming a temporary, negatively charged intermediate known as a Meisenheimer

complex, which then re-aromatizes by expelling a leaving group.

Caption: Generalized SNAr mechanism for the sidechain addition.

Quality Control & Analytical Characterization
Rigorous analytical testing is essential to ensure the purity and identity of both the 3-Fluoro-2-
methoxy-5-nitroaniline intermediate and the final Mereletinib product.

Analysis Type
3-Fluoro-2-methoxy-5-
nitroaniline

Mereletinib (Osimertinib)

¹H NMR

Expected peaks for aromatic

protons, methoxy group

(singlet ~3.9 ppm), and aniline

protons (broad singlet ~3.9

ppm).[11]

Complex spectrum showing

aromatic, indole, pyrimidine,

and aliphatic protons, including

the characteristic vinyl protons

of the acrylamide group (~5.7-

6.8 ppm).

HPLC/UPLC
Purity assessment, typically

>95%.

Purity assessment, typically

>99.5% for API.[4]

LC-MS
Confirmation of molecular

weight (m/z = 187.05 [M+H]⁺).

Confirmation of molecular

weight (m/z = 500.25 [M+H]⁺).

Appearance
Pale yellow to orange-red

powder.

Off-white to pale yellow solid.

[16]

Conclusion
3-Fluoro-2-methoxy-5-nitroaniline is a cornerstone intermediate in the efficient and scalable

synthesis of Mereletinib. Its carefully designed structure allows for a robust and sequential

assembly of the complex drug molecule. The protocols outlined in this note, derived from

established literature and patents, provide a reliable framework for laboratory-scale synthesis.
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Mastery of these steps is critical for any organization involved in the development and

manufacturing of this vital third-generation EGFR inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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